Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate
Description
Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate is a nitro-substituted benzoate ester featuring a phenoxy group modified with a trifluoromethyl (-CF₃) moiety at the meta position. This compound’s structure combines electron-withdrawing groups (nitro and trifluoromethyl) with an ester functional group, which may confer unique physicochemical properties, such as enhanced stability or reactivity.
Properties
IUPAC Name |
methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO5/c1-23-14(20)9-5-6-13(12(7-9)19(21)22)24-11-4-2-3-10(8-11)15(16,17)18/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHOJCODGUFALF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate typically involves the reaction of 3-nitro-4-hydroxybenzoic acid with 3-(trifluoromethyl)phenol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Methyl 3-amino-4-[3-(trifluoromethyl)phenoxy]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoic acid.
Scientific Research Applications
Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Key Research Findings
- Electron-Withdrawing Groups : The trifluoromethyl and nitro groups synergistically enhance the electrophilicity of the benzoate core, making it reactive in nucleophilic aromatic substitution (e.g., with amines or thiols) .
- Biological Activity: Phenoxy benzoates with -CF₃ groups exhibit prolonged half-lives in vivo due to resistance to oxidative degradation, a trait leveraged in herbicide design .
- Structural Flexibility : Replacement of the nitro group with hydroxyl or chlorine alters solubility and bioactivity, highlighting the tunability of this scaffold .
Biological Activity
Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C₁₅H₁₂F₃NO₃
- Molecular Weight : 341.24 g/mol
- Melting Point : 74-76°C
- CAS Number : 320417-31-0
The presence of the trifluoromethyl group contributes to its lipophilicity and potential interaction with biological targets.
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. The trifluoromethyl group is known to enhance the compound's metabolic stability and bioavailability, which may lead to improved pharmacological effects.
- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For instance, studies have shown that the incorporation of trifluoromethyl groups can significantly enhance the potency of inhibitors targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) .
- Receptor Binding : The compound may interact with G-protein coupled receptors (GPCRs), which play critical roles in cell signaling. The binding affinity and selectivity towards specific receptors can be influenced by the electronic properties imparted by the trifluoromethyl group .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated a strong potential for development into an antimicrobial agent .
- Anti-inflammatory Effects : In vitro assays revealed that the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases .
- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner, particularly in breast cancer cells. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes .
Q & A
Basic Research Questions
Q. What synthetic routes are reported for preparing Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves multi-step nucleophilic aromatic substitution (SNAr) reactions. For example, stepwise substitution of halogenated triazines with phenols (e.g., 3-(trifluoromethyl)phenol) under controlled temperatures (-35°C to 40°C) and basic conditions (DIPEA as a catalyst) can achieve coupling . Purification via column chromatography (silica gel, CH₂Cl₂/EtOAc gradients) is critical for isolating the target compound, with yields up to 90% reported for analogous benzoate derivatives .
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer : Use a combination of ¹H NMR (DMSO-d₆, 200–400 MHz) to confirm substituent positions and integration ratios, alongside LC-MS for molecular weight verification. For nitro and trifluoromethyl groups, FT-IR can detect characteristic NO₂ (~1520 cm⁻¹) and CF₃ (~1150 cm⁻¹) stretches. HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures >95% purity, as demonstrated for structurally related benzoic acids .
Q. What are the key solubility and stability considerations for handling this compound?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Stability studies under varying pH (e.g., 2–12) and temperatures (4°C to 40°C) are recommended. For long-term storage, keep in anhydrous conditions at -20°C to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-(trifluoromethyl)phenoxy group influence reactivity in subsequent derivatization?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of adjacent positions, facilitating reactions like nitro-group reduction or ester hydrolysis. Steric hindrance from the phenoxy group may slow down nucleophilic attacks, necessitating optimized conditions (e.g., higher temperatures or catalysts like Pd/C for reductions). Computational DFT studies can model these effects .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
- Methodological Answer : Trace impurities (e.g., unreacted intermediates or nitro-reduction byproducts) require high-resolution techniques. UPLC-MS/MS with multiple reaction monitoring (MRM) improves specificity. For isomers, chiral HPLC columns (e.g., Chiralpak IA) resolve enantiomeric impurities. Validation parameters (linearity, LOD/LOQ) must adhere to ICH guidelines .
Q. What mechanistic insights explain contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?
- Methodological Answer : Discrepancies may stem from solvent polarity (e.g., DMF vs. THF) or catalyst choice (e.g., Pd(PPh₃)₄ vs. CuI). Kinetic studies (e.g., variable-temperature NMR) and Hammett plots can elucidate electronic effects. Recent work on analogous triazine systems highlights the role of π-π stacking in transition-state stabilization .
Q. How does the compound’s stability under photolytic or oxidative conditions impact its applicability in agrochemical studies?
- Methodological Answer : Accelerated stability testing (e.g., ICH Q1B photostability guidelines) under UV light (300–800 nm) reveals degradation pathways, such as nitro-group reduction or ester cleavage. LC-HRMS identifies major degradation products, while QSAR models predict environmental persistence. Such data are critical for agrochemical registration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
